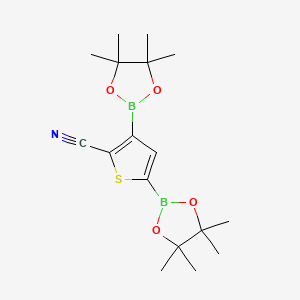
3,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile is a boronic ester derivative of thiophene. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of boronic ester groups makes it a valuable intermediate in the synthesis of various organic compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile typically involves the borylation of thiophene derivatives. One common method is the palladium-catalyzed borylation of 3,5-dibromothiophene with bis(pinacolato)diboron under inert conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, in a solvent such as toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions. The use of automated systems for reagent addition and product isolation helps in achieving high yields and purity.
化学反应分析
Types of Reactions
3,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Hydroboration: The compound can participate in hydroboration reactions with alkenes and alkynes, forming organoboron intermediates.
Oxidation: The boronic ester groups can be oxidized to form the corresponding alcohols or phenols.
Common Reagents and Conditions
Palladium Catalysts: Commonly used catalysts include palladium acetate and palladium chloride.
Bases: Potassium carbonate, sodium hydroxide, and cesium carbonate are frequently used.
Solvents: Toluene, tetrahydrofuran (THF), and dimethylformamide (DMF) are typical solvents.
Major Products
Aryl and Vinyl Compounds: Through Suzuki-Miyaura coupling, various aryl and vinyl compounds can be synthesized.
Organoboron Intermediates: Hydroboration reactions yield organoboron intermediates, which can be further functionalized.
科学研究应用
Chemistry
In chemistry, 3,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile is widely used in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it a valuable reagent in the development of pharmaceuticals and agrochemicals .
Biology and Medicine
While its direct applications in biology and medicine are limited, the compound’s derivatives are explored for their potential biological activities. For instance, boronic acid derivatives are known to inhibit proteasomes, making them candidates for anticancer drugs .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic devices. Its role in the synthesis of conjugated polymers is particularly noteworthy, as these materials are used in organic light-emitting diodes (OLEDs) and photovoltaic cells .
作用机制
The mechanism of action of 3,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile primarily involves its ability to participate in cross-coupling reactions. The boronic ester groups facilitate the formation of carbon-carbon bonds through the Suzuki-Miyaura mechanism, which involves the oxidative addition of the halide to the palladium catalyst, transmetalation with the boronic ester, and reductive elimination to form the coupled product .
相似化合物的比较
Similar Compounds
1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: This compound is similar in structure but has a benzene ring instead of a thiophene ring.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene: This compound has a single boronic ester group attached to the thiophene ring.
5,5’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bithiophene: This compound features two thiophene rings connected by a single bond, each with a boronic ester group.
Uniqueness
The uniqueness of 3,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile lies in its dual boronic ester groups and the presence of a nitrile group on the thiophene ring. This combination enhances its reactivity and versatility in organic synthesis, making it a valuable intermediate for the development of complex molecules.
属性
CAS 编号 |
916454-57-4 |
|---|---|
分子式 |
C17H25B2NO4S |
分子量 |
361.1 g/mol |
IUPAC 名称 |
3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile |
InChI |
InChI=1S/C17H25B2NO4S/c1-14(2)15(3,4)22-18(21-14)11-9-13(25-12(11)10-20)19-23-16(5,6)17(7,8)24-19/h9H,1-8H3 |
InChI 键 |
DURDSXLEHINWJR-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(S2)C#N)B3OC(C(O3)(C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















